molecular formula C18H21N3O2S B2753974 1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide CAS No. 478064-42-5

1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide

Cat. No.: B2753974
CAS No.: 478064-42-5
M. Wt: 343.45
InChI Key: JDASVOYLBUGEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide is a synthetic organic compound with the molecular formula C({18})H({21})N({3})O({2})S It features a piperidine ring substituted with a benzyl group and a thiophene-2-carbonyl group, linked through a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Carbohydrazide Group: The benzylated piperidine is then reacted with hydrazine hydrate to introduce the carbohydrazide group.

    Acylation with Thiophene-2-carbonyl Chloride: Finally, the carbohydrazide derivative is acylated with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH({4})).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism by which 1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-Benzylpiperidine-4-carbohydrazide: Lacks the thiophene-2-carbonyl group, which may result in different biological activity.

    N’-(Thiophene-2-carbonyl)piperidine-4-carbohydrazide: Lacks the benzyl group, which could affect its binding affinity and specificity.

Uniqueness: 1-Benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide is unique due to the presence of both the benzyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold in drug design and other applications.

Properties

IUPAC Name

1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASVOYLBUGEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.